N'-(3-acetylphenyl)-N-methyloxamide
Description
N'-(3-Acetylphenyl)-N-methyloxamide is a substituted oxamide derivative featuring a 3-acetylphenyl group attached to one amide nitrogen and a methyl group to the other. Oxamides, characterized by two adjacent amide groups (–NH–CO–CO–NH–), exhibit unique electronic and steric properties due to conjugation and hydrogen-bonding capabilities. For instance, oxamide derivatives are frequently utilized in coordination chemistry (e.g., Ni<sup>II</sup> complexes) due to their tautomeric imidate ester forms, which influence bond lengths (C–N: ~1.33 Å, C=O: ~1.23 Å) .
Properties
IUPAC Name |
N'-(3-acetylphenyl)-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)8-4-3-5-9(6-8)13-11(16)10(15)12-2/h3-6H,1-2H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMMHQXALVBBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-(3-acetylphenyl)-N’-methylethanediamide can be synthesized through the condensation reaction of acetanilide and methyl ethyl ketone . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable acid catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3-acetylphenyl)-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
N-(3-acetylphenyl)-N’-methylethanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is used in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound serves as a catalyst in various industrial chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved can vary based on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxamide Derivatives
a) N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide (CAS: 429622-79-7)
- Structure : Substituted with chloro, methyl, and methoxybenzyl groups.
- This contrasts with N'-(3-acetylphenyl)-N-methyloxamide, where the acetyl group may increase polarity and hydrogen-bonding capacity .
- Applications : Used in drug discovery for kinase inhibition studies.
b) N,N'-Bis(3-methoxyphenyl)oxamide (CAS: 60169-98-4)
- Structure : Symmetrical oxamide with para-methoxy substituents.
- Properties : The methoxy groups donate electron density, stabilizing the amide backbone. This compound’s symmetry may favor crystallinity, unlike the asymmetrical this compound, which could exhibit varied solubility .
c) Ni<sup>II</sup>-Methyloxamide Complexes
- Structural Insights : In Ni<sup>II</sup> complexes, N-methyloxamide groups adopt imidate ester tautomers, with shorter C–N bonds (1.33 Å) and longer C–O bonds (1.23 Å). These features enhance metal-ligand stability, suggesting that this compound might similarly stabilize transition metals in catalytic or medicinal applications .
Acetamide Derivatives
a) N-(3-Acetylphenyl)acetamide
- Synthesis: Prepared via acetylation of 3-aminoacetophenone with acetic anhydride ().
- Applications: Intermediate in zaleplon (a sedative) synthesis.
b) N-(3-Acetylphenyl)cinnamamide
- Structure : Incorporates a cinnamoyl group instead of oxamide.
- Reactivity : The α,β-unsaturated ketone in cinnamamide enables Michael addition reactions, useful in synthesizing chalcone derivatives for kinase inhibition. This contrasts with oxamide’s rigidity, which may limit such reactivity .
c) 2-Chloro-N-(3-nitrophenyl)acetamide
Carbamate and Sulfonamide Analogs
a) 3-Acetylphenyl Ethyl(methyl)carbamate (CAS: 855300-09-3)
- Role : A pharmaceutical impurity with a carbamate group (–O–CO–N–). Carbamates are more hydrolytically stable than oxamides, suggesting that this compound may degrade faster under acidic/basic conditions .
b) N-(3-Acetylphenyl)-1-phenylmethanesulfonamide (CAS: 193761-42-1)
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Flexibility : Oxamides like this compound can be tailored for specific applications by modifying substituents. For example, electron-withdrawing groups (e.g., acetyl) enhance electrophilicity, while methoxy groups improve solubility .
- Biological Relevance : The acetyl group in this compound may mimic natural ketone-containing metabolites, enabling enzyme inhibition or receptor binding, as seen in cinnamamide-chalcone CDK2 inhibitors .
- Coordination Chemistry : The oxamide backbone’s dual amide groups facilitate stable metal coordination, making it valuable in designing catalysts or MRI contrast agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
